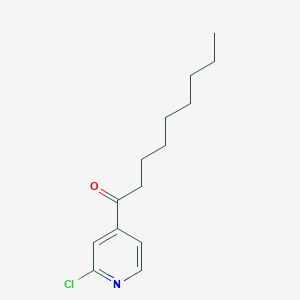

2-Chloro-4-nonanoylpyridine

説明

2-Chloro-4-nonanoylpyridine (CAS: 898784-74-2) is a pyridine derivative characterized by a chloro substituent at the 2-position and a nonanoyl (C9 acyl) chain at the 4-position. Its molecular formula is C₁₄H₂₀ClNO, with a molecular weight of 253.77 g/mol . This compound belongs to a homologous series of 2-chloro-4-acylpyridines with varying acyl chain lengths (e.g., hexanoyl, octanoyl, decanoyl), enabling systematic studies on the effects of chain length on physicochemical properties .

特性

IUPAC Name |

1-(2-chloropyridin-4-yl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c1-2-3-4-5-6-7-8-13(17)12-9-10-16-14(15)11-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKCWKGCIBJRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642138 | |

| Record name | 1-(2-Chloropyridin-4-yl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-74-2 | |

| Record name | 1-(2-Chloropyridin-4-yl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-nonanoylpyridine typically involves the reaction of 2-chloropyridine with nonanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-nonanoylpyridine can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions: 2-Chloro-4-nonanoylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The nonanoyl group can undergo oxidation to form carboxylic acids or other oxidized products.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed:

Substitution Reactions: Amino or thio derivatives of 2-Chloro-4-nonanoylpyridine.

Oxidation Reactions: Carboxylic acids or ketones derived from the nonanoyl group.

Reduction Reactions: Piperidine derivatives.

科学的研究の応用

2-Chloro-4-nonanoylpyridine has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 2-Chloro-4-nonanoylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Table 1: Comparison of 2-Chloro-4-Acylpyridine Homologs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Acyl Chain Length |

|---|---|---|---|---|

| 2-Chloro-4-hexanoylpyridine | C₁₁H₁₄ClNO | 211.69 | 898784-68-4 | C6 |

| 2-Chloro-4-octanoylpyridine | C₁₃H₁₈ClNO | 239.75 | 898784-72-0 | C8 |

| 2-Chloro-4-nonanoylpyridine | C₁₄H₂₀ClNO | 253.77 | 898784-74-2 | C9 |

| 2-Chloro-4-decanoylpyridine | C₁₅H₂₂ClNO | 267.80 | 898784-76-4 | C10 |

Key Trends :

- Molecular Weight : Increases linearly with acyl chain length (211.69 → 267.80 g/mol).

- Synthetic Utility : These compounds serve as intermediates for further functionalization, such as nucleophilic substitution at the chloro position or derivatization of the acyl group .

Pyridine Derivatives with Different Substituents

Electron-Withdrawing Substituents

Compounds like 2-Chloro-4-cyanopyridine (CAS: 313545-44-7) and 2-Chloro-4-bromopyridine (CAS: 254749-11-6) replace the nonanoyl group with cyano (-CN) or bromo (-Br) groups, respectively . These substitutions alter electronic properties:

- Cyano Group: Strong electron-withdrawing effect reduces electron density on the pyridine ring, increasing reactivity toward electrophilic substitution.

Table 2: Comparison of Substituent Effects

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|

| 2-Chloro-4-nonanoylpyridine | -COC₈H₁₇ | 253.77 | Lipophilic; amenable to acyl hydrolysis |

| 2-Chloro-4-cyanopyridine | -CN | 139.56 | Electron-deficient; SNAr reactions |

| 2-Chloro-4-bromopyridine | -Br | 192.45 | Halogenation/cross-coupling reactions |

Amino and Phenyl-Substituted Analogs

Compounds such as 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives () feature amino groups and substituted phenyl rings. These modifications:

- Increase molecular weight (466–545 g/mol) and melting points (268–287°C) due to aromatic stacking and hydrogen bonding .

Hydrazine-Functionalized Derivatives

2-Chloro-4-hydrazinopyridine (CAS: N/A) introduces a hydrazine (-NHNH₂) group at the 4-position, enabling condensation reactions to form hydrazones or triazoles . Compared to 2-chloro-4-nonanoylpyridine:

- Reactivity : Hydrazine groups facilitate chelation with metal ions or participation in click chemistry.

- Applications : Useful in synthesizing coordination complexes or bioactive heterocycles .

生物活性

2-Chloro-4-nonanoylpyridine is a pyridine derivative characterized by its molecular formula and a molecular weight of 253.77 g/mol. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-Chloro-4-nonanoylpyridine. For instance, related chlorinated compounds have shown significant antibacterial activity against various strains of bacteria. The presence of chlorine in these compounds often enhances their binding affinity to bacterial enzymes, which is crucial for their efficacy.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds suggest that halogenated derivatives can exhibit potent antibacterial effects. For example, a study indicated that a similar compound with a chloro group had an MIC of 512 µg/mL against Klebsiella pneumoniae, demonstrating the importance of the chloro substituent in enhancing biological activity .

Anticancer Activity

Research into the anticancer properties of 2-Chloro-4-nonanoylpyridine is still emerging. Preliminary findings suggest that this compound may influence cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways remain to be fully elucidated, but the interaction with key molecular targets is expected to play a significant role.

The mechanism of action for 2-Chloro-4-nonanoylpyridine involves its interaction with specific enzymes and receptors within biological systems. This interaction can lead to:

- Enzyme Inhibition : Similar compounds have been shown to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition results in bacterial cell lysis and death .

- Cell Signaling Modulation : The compound may also modulate various signaling pathways that are critical in cancer progression and microbial resistance.

Case Studies and Research Findings

Synthesis

The synthesis of 2-Chloro-4-nonanoylpyridine typically involves the reaction of 2-chloropyridine with nonanoyl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Chemical Reactivity

The compound undergoes several types of chemical reactions:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to new derivatives.

- Oxidation Reactions : The nonanoyl group can be oxidized to form carboxylic acids.

- Reduction Reactions : The pyridine ring can be reduced to generate piperidine derivatives.

These reactions facilitate the exploration of new compounds with potentially enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。